Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-
Description
Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is a sulfonamide derivative characterized by a methanesulfonamide (-SO₂NH₂) group attached to a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group at the 4-position and a methoxy (-OCH₃) group at the 2-position.
Properties
CAS No. |
401573-40-8 |
|---|---|
Molecular Formula |
C9H14N2O3S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-2-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-14-9-5-7(6-10)3-4-8(9)11-15(2,12)13/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
NMNMQHZIKFLARR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route to Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- involves the sulfonylation of 4-(aminomethyl)-2-methoxyphenylamine with methanesulfonyl chloride. This reaction typically proceeds under mild conditions with the following key features:
- Reactants : 4-(aminomethyl)-2-methoxyphenylamine and methanesulfonyl chloride.
- Base : A tertiary amine base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid generated during the sulfonylation reaction.
- Solvent and Temperature : Commonly carried out in ethanol or dichloromethane under reflux or room temperature conditions, depending on the scale and desired yield.
- Reaction Time : Typically 3–4 hours under reflux.
- Purification : The crude product is purified by column chromatography using silica gel with gradient elution (e.g., 0%–30% methanol in dichloromethane) or recrystallization to achieve high purity.
This method ensures the formation of the sulfonamide bond (-SO₂NH-) selectively at the amino group, preserving the aminomethyl and methoxy substituents on the aromatic ring.
Industrial Production Methods
Industrial scale synthesis follows the same fundamental chemistry but incorporates process intensification and automation to optimize yield and purity:
- Automated Reactors : Continuous flow or batch reactors with precise temperature and mixing controls are used.
- Reaction Monitoring : Inline spectroscopic methods (e.g., IR or NMR) monitor reaction progress.
- Purification : Large-scale recrystallization or preparative chromatography is employed.
- Yield Optimization : Parameters such as stoichiometry, solvent choice, and base concentration are finely tuned to maximize product output and minimize impurities.
These process controls ensure consistent quality suitable for pharmaceutical or research applications.
Research Outcomes and Characterization
Structural Characterization
Post-synthesis, Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is characterized by a combination of techniques to confirm structure and purity:
| Technique | Purpose | Key Observations |
|---|---|---|
| Infrared Spectroscopy (IR) | Identification of functional groups | Sulfonamide S=O stretching bands at ~1350–1150 cm⁻¹; NH bending vibrations |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Assignment of hydrogen environments | Signals for methoxy group (δ 3.7–3.9 ppm), aminomethyl group (δ 2.8–3.2 ppm) |
| Carbon-13 NMR (¹³C NMR) | Carbon environment identification | Sulfonamide carbonyl carbon resonances (δ 165–170 ppm) |
| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS confirms molecular formula within ±0.001 Da accuracy |
| X-ray Crystallography | Crystal structure and hydrogen bonding analysis | Details on molecular packing and N–H···O interactions |
These techniques collectively validate the successful synthesis and structural integrity of the compound.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 4-(Aminomethyl)-2-methoxyphenylamine, methanesulfonyl chloride |
| Reaction Type | Sulfonamide bond formation via sulfonylation |
| Base Used | Triethylamine or pyridine |
| Solvent | Ethanol, dichloromethane |
| Temperature | Reflux (approx. 78°C for ethanol) or room temperature |
| Reaction Time | 3–4 hours |
| Purification | Column chromatography (silica gel), recrystallization |
| Industrial Scale | Automated reactors, continuous flow, inline monitoring, large-scale purification |
| Characterization Methods | IR, ¹H NMR, ¹³C NMR, HRMS, X-ray crystallography |
| Yield | High purity product typically obtained; yields depend on optimization |
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamide compounds, and substituted phenyl derivatives .
Scientific Research Applications
Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The methanesulfonamide group is known to interact with amino acid residues in the active sites of enzymes, inhibiting their function .
Comparison with Similar Compounds
ABT-072 (N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide)
- Structure: Features a trans-stilbene (ethenyl) linker connecting the methanesulfonamide-bearing phenyl ring to a tert-butyl- and pyrimidinone-substituted phenyl group.
- Activity : Acts as an NS5B polymerase inhibitor for hepatitis C virus (HCV), with excellent oral bioavailability and efficacy demonstrated in Phase 2 clinical trials (NCT01221298) .
- Comparison: The extended aromatic system and bulky tert-butyl group in ABT-072 enhance binding to the hydrophobic NS5B active site, unlike the simpler aminomethyl group in the target compound. This highlights how aromatic substituents can optimize antiviral activity .
N-[4-[[2-Hydroxy-3-(3-methylphenoxy)propyl]aminomethyl]phenyl]methanesulfonamide
N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide Derivatives
- Structure : Includes a dimethoxybenzyloxy (-OCH₂C₆H₃(OMe)₂) group at the 2-position of the phenyl ring.
- Comparison: The dimethoxybenzyloxy group increases steric hindrance and electron density, which may enhance solubility or alter metabolic stability relative to the target compound’s aminomethyl group .
N-[4-(Bromomethyl)-2-chlorophenyl]methanesulfonamide
- Structure : Substituted with bromomethyl (-CH₂Br) and chloro (-Cl) groups.
- Activity : Likely serves as an alkylating agent or synthetic intermediate due to the reactive bromomethyl group .
- Comparison: The bromomethyl and chloro substituents introduce electrophilic reactivity, contrasting with the nucleophilic aminomethyl group in the target compound. This illustrates how halogenation can shift applications from therapeutic to synthetic chemistry .
Sotalol Hydrochloride (N-[4-[1-Hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide)
- Structure: Features a hydroxyethyl-isopropylamino (-CH₂CH(OH)NHiPr) side chain.
- Activity : A beta-blocker used in arrhythmia and heart failure treatment, targeting adrenergic receptors .
- This demonstrates how amino alcohol substituents can confer cardiovascular activity .
Data Table: Key Structural and Functional Comparisons
Discussion of Substituent Effects
- Comparative Insights: Bulky or extended substituents (e.g., ABT-072’s stilbene) improve target specificity but may reduce bioavailability. In contrast, smaller groups (e.g., aminomethyl) balance reactivity and pharmacokinetics for exploratory drug candidates.
Biological Activity
Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 253.32 g/mol
The methanesulfonamide group contributes to its solubility and interaction with biological targets.
Methanesulfonamide derivatives have been studied for their interaction with various biological receptors and enzymes. One prominent area of research is their effect on the vanilloid receptor (VR1), which is involved in pain perception. Studies indicate that modifications in the structure of methanesulfonamide can significantly influence its agonistic or antagonistic properties towards VR1:
- Agonistic Activity : Certain derivatives have shown to act as agonists at VR1, leading to calcium influx in cells.
- Antagonistic Activity : Other derivatives exhibit antagonistic properties, inhibiting capsaicin-induced calcium uptake with varying potencies (Ki values) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of methanesulfonamide derivatives. For instance, compounds similar to N-[4-(aminomethyl)-2-methoxyphenyl]- have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- U-87 (Glioblastoma) : IC50 values indicating effective concentration levels for inducing cell death.
- MDA-MB-231 (Triple-negative breast cancer) : Comparative studies show higher cytotoxicity against U-87 cells than MDA-MB-231 cells .
Antimicrobial Properties
The antimicrobial activity of methanesulfonamide derivatives has also been explored. They exhibit broad-spectrum activity against several pathogens, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
These compounds demonstrate low cytotoxicity while maintaining potent antimicrobial effects, making them candidates for further development as therapeutic agents .
Data Table: Biological Activities of Methanesulfonamide Derivatives
Case Studies and Research Findings
- Study on VR1 Interaction : A detailed analysis showed that specific structural modifications in methanesulfonamide derivatives could enhance their binding affinity to VR1, leading to improved agonistic or antagonistic effects. The study measured calcium uptake in response to capsaicin and assessed binding affinities using radiolabeled ligands .
- Anticancer Evaluation : In vitro studies on glioblastoma and breast cancer cell lines revealed that methanesulfonamide derivatives induced apoptosis through multiple pathways, including inhibition of AKT signaling and activation of necroptosis pathways .
- Antimicrobial Efficacy : Research demonstrated that derivatives of methanesulfonamide possess significant antimicrobial properties against resistant strains of bacteria, providing a basis for their use in treating infections without the high toxicity associated with traditional antibiotics .
Q & A
Q. What are the optimal synthetic routes for Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-?
Methodological Answer: The synthesis typically involves sulfonamide bond formation between an aminomethyl-methoxyphenyl precursor and methanesulfonyl chloride. Key steps include:
- Reaction Conditions : Use of a base (e.g., triethylamine or pyridine) to neutralize HCl generated during sulfonylation.
- Purification : Column chromatography (silica gel) with gradient elution (e.g., 0%–30% methanol in dichloromethane) to isolate the product .
- Example Protocol : Ethanol reflux for 3–4 hours followed by solvent evaporation and purification yields high-purity derivatives .
Q. How is the compound structurally characterized post-synthesis?
Methodological Answer: Characterization involves a multi-technique approach:
- Spectroscopy :
- IR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bending .
- NMR : ¹H NMR identifies methoxy (δ 3.7–3.9 ppm) and aminomethyl (δ 2.8–3.2 ppm) groups; ¹³C NMR verifies sulfonamide carbonyl (δ 165–170 ppm) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .
Advanced Research Questions
Q. What strategies assess its receptor binding affinity, such as 5-HT₁A or TRPML1/TRPML2?
Methodological Answer:
- Radiolabeling : Use of ¹⁸F isotopes (e.g., ¹⁸F-Mefway) for PET imaging to quantify 5-HT₁A receptor density in vivo. Comparative studies with ¹⁸F-FCWAY validate specificity .
- In Vitro Binding Assays : Competitive displacement assays using tritiated ligands (e.g., [³H]WAY-100635) in transfected cell lines. Calculate IC₅₀ values via nonlinear regression .
- TRPML1/TRPML2 Inhibition : Electrophysiological patch-clamp assays on lysosomal membranes to measure ion channel blockade .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. ATP-based viability tests) to control for methodological variability .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., methoxy vs. dichloro groups) to isolate contributions to activity. For example, dichlorophenyl derivatives show enhanced antimicrobial activity .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies. For instance, variations in sulfonamide orientation in viral polymerase active sites may explain antiviral efficacy differences .
Q. What computational methods predict its interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-protein stability (e.g., 100 ns trajectories analyze hydrogen bond persistence) .
- Free Energy Calculations : MM/GBSA or MM/PBSA quantify binding affinities. For example, ΔG values correlate with experimental IC₅₀ for NMDA receptor antagonists .
- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio predict feasible synthetic routes and optimize reaction conditions (e.g., solvent selection, catalyst screening) .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
Methodological Answer:
- ADME Assays :
- Absorption : Caco-2 cell monolayers assess permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability).
- Metabolism : Liver microsome incubations identify CYP450-mediated metabolites via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis (e.g., >95% binding suggests limited free drug availability) .
- In Vivo Half-Life : Radiolabeled compound administered to rodents; blood samples analyzed by gamma counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
